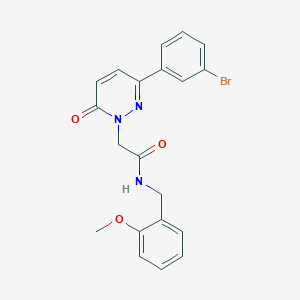
2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O3 and its molecular weight is 428.286. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a synthetic organic compound belonging to the class of pyridazinone derivatives. Its unique molecular structure, featuring a bromophenyl group and a methoxybenzyl moiety, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C17H18BrN3O
- Molecular Weight : Approximately 392.2 g/mol
- Structural Features : The compound contains a pyridazinone core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and migration. It has shown effectiveness in various in vitro assays against different cancer cell lines.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, contributing to its therapeutic profile in conditions like arthritis.
- Antimicrobial Activity : Some studies have reported antimicrobial properties, indicating potential applications in treating infections.
The biological effects of this compound are attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs).
- Receptor Modulation : It may interact with various receptors, altering signaling pathways that contribute to cell survival and proliferation.
Anticancer Activity
A study evaluated the anti-invasive properties of related bromophenyl compounds in vitro using the Boyden chamber assay. The results indicated that derivatives with bromine substitutions significantly inhibited cell invasion compared to controls, suggesting that similar mechanisms could apply to this compound .
In Vivo Studies
In vivo experiments involving animal models have demonstrated that compounds similar to this compound can reduce tumor growth when administered at specific dosages. For example, studies on mice grafted with human cancer cells showed significant tumor size reduction with treatment .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Chlorine instead of Bromine | Potentially enhanced anti-inflammatory activity |
| N-(4-methoxyphenyl)-2-[5-[3-methoxyphenyl]methyl]-6-oxo-pyridazin-1(6H)-amide | Different substitution pattern | Increased potency against specific targets |
Propiedades
IUPAC Name |
2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3/c1-27-18-8-3-2-5-15(18)12-22-19(25)13-24-20(26)10-9-17(23-24)14-6-4-7-16(21)11-14/h2-11H,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDGWZXQLIORIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













